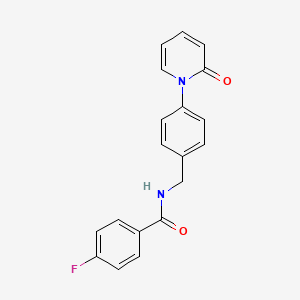
4-Fluoro-N-(4-(2-oxopyridin-1(2H)-yl)benzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-(4-(2-oxopyridin-1(2H)-yl)benzyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorine atom, a pyridinone moiety, and a benzamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(4-(2-oxopyridin-1(2H)-yl)benzyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The initial step involves the synthesis of the benzyl intermediate through a nucleophilic substitution reaction. This can be achieved by reacting 4-fluorobenzyl chloride with a suitable nucleophile.
Pyridinone Introduction: The next step involves the introduction of the pyridinone moiety. This can be done through a condensation reaction between the benzyl intermediate and 2-pyridone under acidic or basic conditions.
Amidation: The final step is the formation of the benzamide group. This can be achieved by reacting the intermediate with an appropriate amine, such as benzylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(4-(2-oxopyridin-1(2H)-yl)benzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyridinones.
Scientific Research Applications
4-Fluoro-N-(4-(2-oxopyridin-1(2H)-yl)benzyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(4-(2-oxopyridin-1(2H)-yl)benzyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-(4-(2-oxopyridin-1(2H)-yl)benzyl)aniline
- 4-Fluoro-N-(4-(2-oxopyridin-1(2H)-yl)benzyl)phenylacetamide
Uniqueness
4-Fluoro-N-(4-(2-oxopyridin-1(2H)-yl)benzyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Properties
Molecular Formula |
C19H15FN2O2 |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
4-fluoro-N-[[4-(2-oxopyridin-1-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C19H15FN2O2/c20-16-8-6-15(7-9-16)19(24)21-13-14-4-10-17(11-5-14)22-12-2-1-3-18(22)23/h1-12H,13H2,(H,21,24) |
InChI Key |
JEGVAWPWFGAYOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















